

Application Notes and Protocols for iRGD Peptide Synthesis and Purification

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Compound of Interest

Compound Name: *iRGD peptide*

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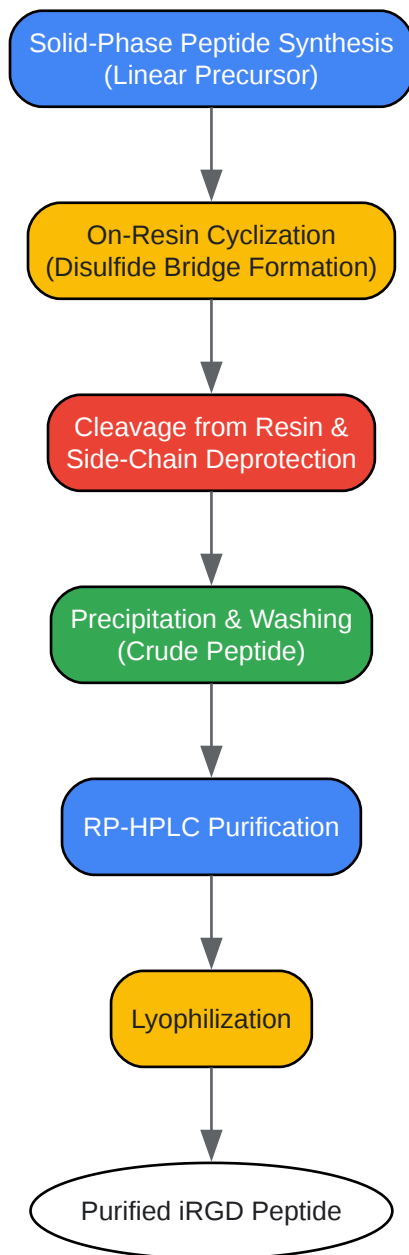
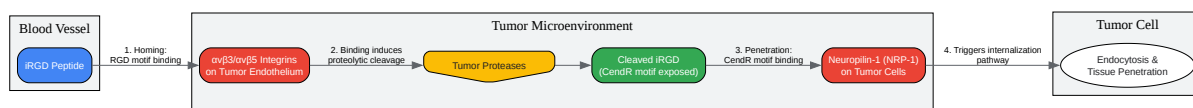
Introduction

The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a nine-amino-acid cyclic peptide renowned for its tumor-homing and tissue-penetrating capabilities.^{[1][2]} Its unique mechanism of action allows for enhanced delivery of therapeutic agents deep into tumor tissues.^{[1][3]} This document provides a detailed guide for the chemical synthesis and purification of the **iRGD peptide**, intended for research and drug development applications.

The **iRGD peptide**'s function is a sophisticated three-step process.^{[1][4]} Initially, the Arginine-Glycine-Aspartic acid (RGD) motif targets and binds to $\alpha\beta 3$ and $\alpha\beta 5$ integrins, which are frequently overexpressed on tumor endothelial cells.^{[1][4]} Following this binding, the peptide undergoes proteolytic cleavage within the tumor microenvironment, which exposes a C-terminal CendR (C-end Rule) motif.^{[1][4]} This newly revealed CendR motif then binds to Neuropilin-1 (NRP-1), initiating an endocytic pathway that facilitates the transport of the **iRGD peptide** and any conjugated or co-administered cargo into the tumor parenchyma.^{[1][2][4]}

iRGD Signaling and Tumor Penetration Pathway

The following diagram illustrates the mechanism of action of the **iRGD peptide**, from initial tumor homing to deep tissue penetration.



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